molecular formula C12H21NO5 B1639375 1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate CAS No. 321744-25-6

1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B1639375
CAS No.: 321744-25-6
M. Wt: 259.3 g/mol
InChI Key: RNMVWSAJMIKMDY-RKDXNWHRSA-N
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Description

1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . It interacts with enzymes and proteins involved in these processes, such as E3 ubiquitin ligases and target proteins in PROTACs . The nature of these interactions involves the formation of stable linkages that facilitate the targeted degradation of specific proteins.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the ubiquitin-proteasome system, leading to the selective degradation of target proteins . This compound can modulate cell function by altering the levels of specific proteins, thereby impacting cellular signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in ADCs and PROTACs . It binds to both the antibody or E3 ligase and the target protein, facilitating the formation of a complex that leads to the targeted degradation of the protein. This process involves enzyme inhibition or activation and changes in gene expression, ultimately resulting in the desired therapeutic effect.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and degradation . It has been found to be relatively stable under standard storage conditions, with minimal degradation observed over extended periods. Long-term studies have shown that its effects on cellular function remain consistent, with no significant changes in activity or function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and synthesis . It interacts with enzymes such as E3 ubiquitin ligases and other cofactors that facilitate the targeted degradation of proteins. This compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help in its localization and accumulation in specific cellular compartments, ensuring its effective function in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its activity. Its localization can affect its function and activity, contributing to its overall biochemical properties.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMVWSAJMIKMDY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001142370
Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321744-25-6
Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321744-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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